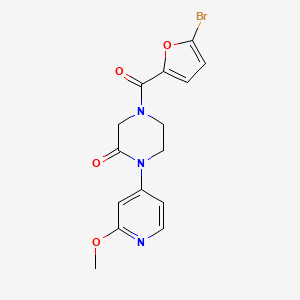
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BFCP and is a piperazine derivative that has a pyridine and furan moiety in its structure.
Mecanismo De Acción
The mechanism of action of BFCP is not fully understood. However, studies have shown that BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Biochemical and Physiological Effects:
BFCP has been shown to have various biochemical and physiological effects. BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFCP has several advantages and limitations for lab experiments. One advantage is that BFCP is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that BFCP has potential applications in various fields, making it a versatile compound. One limitation is that the mechanism of action of BFCP is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that BFCP has not been extensively studied in vivo, making it unclear how it will behave in a living organism.
Direcciones Futuras
There are several future directions for the study of BFCP. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use as an anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of BFCP. Finally, more research is needed to determine the safety and efficacy of BFCP in vivo.
Métodos De Síntesis
The synthesis of BFCP involves a multi-step process that includes the reaction of piperazine with 2-methoxypyridin-4-ylcarbaldehyde to form 1-(2-methoxypyridin-4-yl)piperazine. The next step involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form 5-bromofuran-2-carbonyl chloride. The final step involves the reaction of 1-(2-methoxypyridin-4-yl)piperazine with 5-bromofuran-2-carbonyl chloride to form BFCP.
Aplicaciones Científicas De Investigación
BFCP has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFCP has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. BFCP has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. In addition, BFCP has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors.
Propiedades
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-13-8-10(4-5-17-13)19-7-6-18(9-14(19)20)15(21)11-2-3-12(16)23-11/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHRTQKYUSTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)
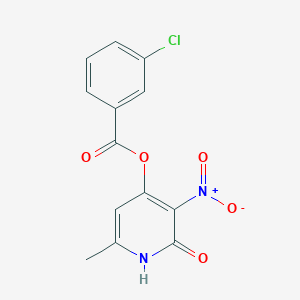
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)
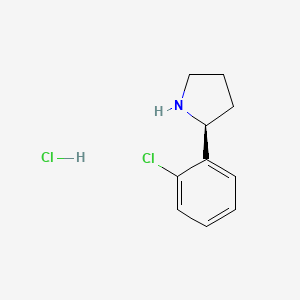
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)
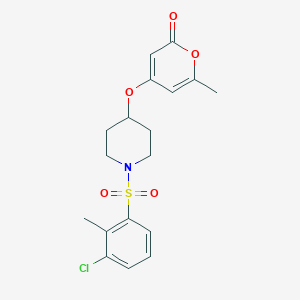
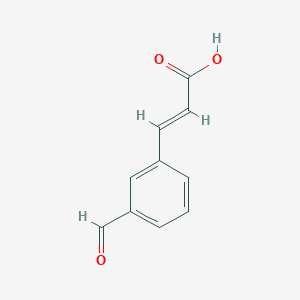
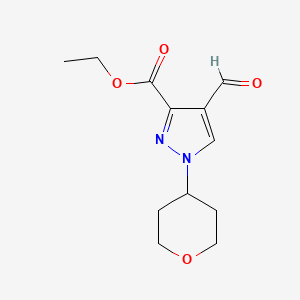

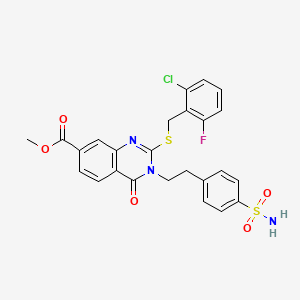
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)